Cas no 1807147-73-4 (3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride)

3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride is a highly reactive intermediate used in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group, an iodine substituent, and an acyl chloride moiety—make it a versatile building block for introducing fluorinated pyridine scaffolds into target molecules. The iodine atom facilitates further functionalization via cross-coupling reactions, while the acyl chloride group enables efficient amidation or esterification. The difluoromethyl group enhances metabolic stability and bioavailability in derived compounds. This compound is particularly valuable in the development of bioactive molecules, offering precise reactivity for modular synthesis. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride structure
1807147-73-4 structure
Product Name:3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride
CAS No:1807147-73-4
MF:C8H5ClF2INO
MW:331.485680341721
CID:4891989
Update Time:2025-08-05

3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride
    • Inchi: 1S/C8H5ClF2INO/c1-3-2-13-6(7(9)14)4(5(3)12)8(10)11/h2,8H,1H3
    • InChI Key: FWDHCNGSCQWUJN-UHFFFAOYSA-N
    • SMILES: IC1C(C)=CN=C(C(=O)Cl)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30

3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029024352-250mg
3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride
1807147-73-4 95%
250mg
$1,038.80 2022-03-31
Alichem
A029024352-500mg
3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride
1807147-73-4 95%
500mg
$1,769.25 2022-03-31
Alichem
A029024352-1g
3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride
1807147-73-4 95%
1g
$2,952.90 2022-03-31

3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride Related Literature

Additional information on 3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride

Introduction to 3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride (CAS No. 1807147-73-4) and Its Applications in Modern Chemical Biology

3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride, identified by the CAS number 1807147-73-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a difluoromethyl group, an iodo substituent, and a methylpyridine backbone, make it a valuable building block for constructing complex scaffolds with tailored biological activities.

The difluoromethyl group is a key structural motif in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties of drug candidates. In recent years, compounds incorporating difluoromethyl groups have been extensively studied for their potential in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The introduction of fluorine atoms into molecular structures often leads to increased lipophilicity and resistance to enzymatic degradation, which are critical factors for drug efficacy and duration of action.

The iodo substituent in 3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing biaryl or heteroaryl systems, which are prevalent in many biologically active compounds. The reactivity of the iodo atom allows for the introduction of diverse functional groups at specific positions within the pyridine ring, enabling the synthesis of structurally diverse libraries for high-throughput screening.

The methylpyridine core of this compound offers a stable aromatic system that can be further modified to explore different pharmacophoric patterns. Pyridine derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of these structural elements—difluoromethyl, iodo, and methylpyridine—makes this compound a powerful tool for medicinal chemists seeking to develop innovative drug candidates.

Recent advancements in synthetic methodologies have highlighted the utility of 3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride in the construction of complex natural product analogs. For instance, researchers have leveraged its reactivity to synthesize analogs of known bioactive compounds with improved pharmacological profiles. The ability to introduce fluorinated and iodinated moieties at specific positions allows for fine-tuning of biological activity, often leading to enhanced potency and selectivity.

In addition to its role in drug discovery, this compound has been explored in materials science and agrochemical applications. The unique electronic properties conferred by the difluoromethyl and iodo substituents make it a candidate for designing novel organic semiconductors or ligands for metal-catalyzed reactions. Furthermore, its structural motifs are reminiscent of many bioactive natural products, suggesting potential applications in developing next-generation pesticides or herbicides.

The synthesis of 3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride typically involves multi-step organic transformations that highlight modern synthetic strategies. Key steps often include halogenation reactions to introduce the iodo substituent, protection-deprotection strategies to control reactivity at different positions on the pyridine ring, and electrophilic chlorination to form the carbonyl chloride functionality. These synthetic routes showcase the interplay between classical organic chemistry techniques and modern catalytic methods.

One notable application of this compound is in the synthesis of kinase inhibitors, which are critical targets in oncology research. Kinases play a central role in cell signaling pathways involved in proliferation, survival, and differentiation. By incorporating structural elements such as the difluoromethyl group—a known pharmacophore for kinase inhibition—compounds derived from this intermediate can exhibit potent inhibitory activity against specific kinases implicated in cancer progression. Recent studies have demonstrated that pyridine-based kinase inhibitors can selectively modulate signaling pathways without significant off-target effects.

The versatility of 3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride is further underscored by its utility in fragment-based drug design (FBDD). FBDD is an emerging approach that relies on identifying small molecular fragments with high affinity for biological targets before assembling them into larger lead compounds. The compound’s ability to serve as a scaffold or intermediate allows medicinal chemists to rapidly explore diverse chemical space while maintaining key pharmacological features.

In conclusion,3-(Difluoromethyl)-4-iodo-5-methylpyridine-2-carbonyl chloride (CAS No. 1807147-73-4) represents a valuable asset in modern chemical biology and pharmaceutical research. Its unique structural features—particularly the presence of a difluoromethyl, an iodo, and a methylpyridine moiety—make it an ideal candidate for synthesizing novel bioactive molecules with tailored biological activities. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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